molecular formula C16H23NO B2357610 1-Phenyl-5-piperidin-1-ylpentan-1-one CAS No. 116849-53-7

1-Phenyl-5-piperidin-1-ylpentan-1-one

Cat. No.: B2357610
CAS No.: 116849-53-7
M. Wt: 245.366
InChI Key: GWUYQKPGTWRLGK-UHFFFAOYSA-N
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Description

1-Phenyl-5-piperidin-1-ylpentan-1-one is an organic compound with the molecular formula C16H23NO It is a ketone derivative that features a phenyl group attached to a pentanone chain, which is further substituted with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-5-piperidin-1-ylpentan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 1-phenylpentan-1-one with piperidine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-5-piperidin-1-ylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group or the piperidine ring can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Phenyl-5-piperidin-1-ylpentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new therapeutic drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-5-piperidin-1-ylpentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-piperidin-1-ylpentan-1-one
  • 1-Phenyl-3-piperidin-1-ylpentan-1-one
  • 1-Phenyl-4-piperidin-1-ylpentan-1-one

Uniqueness

1-Phenyl-5-piperidin-1-ylpentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-phenyl-5-piperidin-1-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c18-16(15-9-3-1-4-10-15)11-5-8-14-17-12-6-2-7-13-17/h1,3-4,9-10H,2,5-8,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUYQKPGTWRLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328681
Record name 1-phenyl-5-piperidin-1-ylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194111
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

116849-53-7
Record name 1-phenyl-5-piperidin-1-ylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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